Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-
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Overview
Description
5-Bromo-2-[[[[(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with a molecular formula of C15H11BrClNO4S. This compound is notable for its unique structure, which includes bromine, chlorine, and sulfur atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[[[[(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 5-bromo-2-aminobenzoic acid with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[[[[(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-Bromo-2-[[[[(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[[[[(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromo-2-chloropyridine-4-carboxaldehyde
- 5-Bromo-2-(4-chlorophenoxy)aniline
Uniqueness
Compared to similar compounds, 5-Bromo-2-[[[[(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid is unique due to its combination of bromine, chlorine, and sulfur atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
535936-89-1 |
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Molecular Formula |
C16H12BrClN2O4S |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
5-bromo-2-[[2-(4-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12BrClN2O4S/c17-9-1-6-13(12(7-9)15(22)23)19-16(25)20-14(21)8-24-11-4-2-10(18)3-5-11/h1-7H,8H2,(H,22,23)(H2,19,20,21,25) |
InChI Key |
QOVQBGKDBXZXTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O)Cl |
Origin of Product |
United States |
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